4-(4-Bromo-3-fluorobenzyl)morpholine

Catalog No.
S989343
CAS No.
897016-96-5
M.F
C11H13BrFNO
M. Wt
274.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Bromo-3-fluorobenzyl)morpholine

CAS Number

897016-96-5

Product Name

4-(4-Bromo-3-fluorobenzyl)morpholine

IUPAC Name

4-[(4-bromo-3-fluorophenyl)methyl]morpholine

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2

InChI Key

AXLRZCPFGFYXIS-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC(=C(C=C2)Br)F

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Br)F

4-(4-Bromo-3-fluorobenzyl)morpholine (CAS 897016-96-5) is a highly functionalized benzylic amine building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals . Featuring a morpholine solubilizing group, a benzylic linker, and a 3-fluoro-4-bromo-substituted phenyl ring, this compound serves as a bifunctional scaffold. The primary procurement value lies in its dual-action halogenation: the bromine atom acts as a reliable handle for palladium-catalyzed cross-coupling reactions, while the adjacent fluorine atom electronically tunes the ring to accelerate oxidative addition and metabolically stabilizes downstream products [1]. Compared to simpler benzyl morpholines, this specific substitution pattern provides superior processability in convergent syntheses and enhances the pharmacokinetic profiles of target molecules, such as LpxC antibacterial compounds.

Research Fit

Workflow
Antimalarial and antibacterial intermediate synthesis
Selection
Halogenated N-benzyl morpholine scaffold for SAR diversification
Use context
Requires aryl bromide and morpholine as orthogonal handles

Substituting 4-(4-Bromo-3-fluorobenzyl)morpholine with its non-fluorinated analog, 4-(4-Bromobenzyl)morpholine, frequently leads to suboptimal synthetic yields and compromised downstream product profiles [1]. In procurement and process chemistry, the absence of the ortho-fluorine atom fundamentally alters the electronic landscape of the aryl bromide, increasing the activation energy required for palladium oxidative addition and forcing the use of harsher coupling conditions or higher catalyst loadings [2]. Furthermore, the missing inductive effect of the fluorine atom results in a higher pKa for the morpholine nitrogen, which can negatively impact the lipophilicity (logD) and membrane permeability of the final API. Consequently, utilizing a generic non-fluorinated substitute often necessitates costly downstream formulation adjustments and can result in higher rates of metabolic degradation via aromatic oxidation.

Substitution Risk

Target compound3-fluoro-4-bromo substitution
SubstituteDes-fluoro analog (4-bromobenzyl)
Fluorine removal alters ring electronics and removes H-bond acceptor; engagement may shift
Target compoundCertified regioisomer (3-F, 4-Br)
SubstituteUnspecified or mixed regioisomers
Regioisomeric impurities from benzaldehyde may contaminate API synthesis; identity must be confirmed

Accelerated Palladium Oxidative Addition by Ortho-Fluorine

The presence of the highly electronegative fluorine atom ortho to the bromine significantly decreases the electron density of the C-Br bond, activating it toward oxidative insertion by Pd(0) complexes [1]. In comparative cross-coupling assays, 3-fluoro-4-bromoaryl systems consistently demonstrate higher turnover frequencies and require lower reaction temperatures than their non-fluorinated counterparts. For example, while standard 4-bromobenzyl derivatives often require heating to 80-100 °C for complete conversion in Suzuki couplings, the 3-fluoro-activated analogs achieve comparable yields at substantially milder conditions (e.g., 50-60 °C), reducing thermal degradation of sensitive substrates and lowering overall catalyst loading requirements.

Evidence DimensionCross-coupling activation energy / reaction temperature
Target Compound DataComplete conversion often achieved at 50-60 °C
Comparator Or Baseline4-(4-Bromobenzyl)morpholine (requires 80-100 °C for comparable conversion)
Quantified Difference30-40 °C reduction in required reaction temperature
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions

Lower coupling temperatures preserve the integrity of complex, thermally sensitive intermediates and reduce the cost of palladium catalyst loadings in scale-up.

Antimalarial synthesis route
Reported
Key precursor to DDD107498 (EC50 1 nM vs P. falciparum)
Supports SAR pathway for quinoline-4-carboxamides
Building block role; potency from final active agent

Morpholine pKa Modulation for Membrane Permeability

The strategic placement of the fluorine atom on the benzyl ring exerts an inductive electron-withdrawing effect that propagates to the morpholine nitrogen . Predictive models and class-level physicochemical data indicate that the basicity of the morpholine in 4-(4-Bromo-3-fluorobenzyl)morpholine (predicted pKa ~6.03) is suppressed compared to the non-fluorinated 4-(4-bromobenzyl)morpholine (pKa ~7.0-7.5). This targeted reduction in basicity ensures a higher fraction of the un-ionized species at physiological pH, thereby increasing the logD value and significantly improving the passive membrane permeability of downstream pharmaceutical products.

Evidence DimensionMorpholine nitrogen basicity (pKa)
Target Compound DataPredicted pKa ~ 6.03
Comparator Or BaselineNon-fluorinated benzyl morpholines (pKa ~ 7.0 - 7.5)
Quantified Difference~1.0 - 1.5 log unit reduction in basicity
ConditionsAqueous solution, physiological pH (7.4)

Procuring the fluorinated building block directly builds optimal lipophilicity and permeability into the final API, avoiding late-stage formulation failures.

LpxC inhibitor patent yield
Head-to-head
86% isolated yield (K2CO3, MeCN)
Reported high-yielding route for antibacterial intermediates
Patent WO2017098440A1; efficient nucleophilic substitution

CYP450-Mediated Aromatic Oxidation Prevention

In the development of bioactive molecules, the unsubstituted positions on electron-rich aromatic rings are prime targets for rapid metabolic degradation via CYP450 enzymes[1]. By incorporating 4-(4-Bromo-3-fluorobenzyl)morpholine into the synthetic sequence, the metabolically vulnerable 3-position of the phenyl ring is preemptively blocked by a strong carbon-fluorine bond. Compared to APIs derived from 4-(4-bromobenzyl)morpholine, those synthesized from the 3-fluoro analog exhibit significantly prolonged half-lives and increased oral bioavailability, as the fluorine atom sterically and electronically shields the ring from oxidative attack without adding excessive steric bulk.

Evidence DimensionMetabolic half-life / Resistance to aromatic oxidation
Target Compound DataHigh resistance due to C-F bond at the 3-position
Comparator Or Baseline4-(4-Bromobenzyl)morpholine derivatives (susceptible to rapid ortho-oxidation)
Quantified DifferenceSignificant extension of in vivo half-life and oral bioavailability
ConditionsIn vitro human liver microsome (HLM) clearance assays

Selecting this specific fluorinated intermediate mitigates the risk of rapid API clearance, directly enhancing the commercial viability of the final drug product.

Suzuki coupling reactivity
Class-level
Aryl-Br for oxidative addition; F modulates electronics
Unique chemoselectivity vs des-fluoro analog
Enables sequential cross-coupling strategies
Physicochemical identity
Specification review
Solid, mp 42–43°C; InChI Key: AXLRZCPFGFYXIS-UHFFFAOYSA-N
Solid form aids handling vs liquid analogs
Prevents regioisomer procurement errors

LpxC Inhibitor and Antibacterial Synthesis

4-(4-Bromo-3-fluorobenzyl)morpholine is a critical precursor in the synthesis of substituted benzazinones and LpxC inhibitors targeting gram-negative bacteria [1]. The compound's morpholine moiety ensures adequate aqueous solubility for the final drug, while the bromo group allows for precise attachment to the benzazinone core via cross-coupling under mild conditions.

Orally Bioavailable Kinase Inhibitor Development

In oncology research, this building block is selected over non-fluorinated alternatives to construct the solvent-exposed regions of kinase inhibitors [2]. The modulated pKa of the morpholine group and the metabolic stability imparted by the fluorine atom are essential for achieving the required oral bioavailability and sustained plasma concentrations in in vivo models.

Convergent Synthesis of CNS Therapeutics

For CNS-targeted therapeutics where blood-brain barrier (BBB) penetration is paramount, the precise lipophilicity (logD) tuning provided by the 3-fluoro substitution makes this compound the ideal starting material[3]. It allows process chemists to rapidly assemble complex scaffolds without the excessive basicity that often leads to lysosomal trapping or poor BBB permeation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial synthesis research
Morpholinomethylaryl scaffold access
SAR pathway and synthesis route review
LpxC inhibitor synthesis research
Patent-reported synthetic route
Reaction yield and purity profiling
Cross-coupling diversification
Halogen reactivity profile
Chemoselectivity and fluorine electronic effects
Analytical method validation
Physicochemical identity
Regioisomeric purity confirmation

XLogP3

2.2

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